Boiling Point Elevation: Diethyl 2-amino-2-ethylmalonate vs. Diethyl Aminomalonate
Diethyl 2-amino-2-ethylmalonate exhibits a boiling point of 234.8±20.0 °C at 760 mmHg, representing a substantial ~34.8 °C elevation compared to unsubstituted diethyl aminomalonate (200.0±20.0 °C at 760 mmHg) . This increased boiling point is consistent with the larger molecular weight (203.24 Da vs. 175.18 Da) and enhanced van der Waals interactions conferred by the α-ethyl substituent .
| Evidence Dimension | Boiling point at standard atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 234.8±20.0 °C |
| Comparator Or Baseline | Diethyl aminomalonate: 200.0±20.0 °C |
| Quantified Difference | Δ = ~34.8 °C increase |
| Conditions | Measured at 760 mmHg; data from ChemSpider and ChemSrc databases |
Why This Matters
The higher boiling point influences distillation and purification protocols; procurement specifications should account for this property when sourcing material for reactions requiring thermal stability.
